![molecular formula C9H9F3N2O2S B2521324 N-[2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethyl]oxirane-2-carboxamide CAS No. 2411248-16-1](/img/structure/B2521324.png)
N-[2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethyl]oxirane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethyl]oxirane-2-carboxamide is a complex organic compound, featuring a trifluoromethyl group and a thiazole ring connected to an oxirane (epoxide) and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of N-[2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethyl]oxirane-2-carboxamide typically involves multi-step synthetic procedures. One common approach includes:
Formation of the Thiazole Ring: Starting from a halogenated precursor, the thiazole ring is constructed through the reaction with thiourea under specific conditions, such as heating and catalysis.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions or using reagents like trifluoromethyl sulfonates in the presence of a base.
Attachment of the Oxirane Group: The oxirane ring is formed through the reaction of an epoxide precursor with the ethyl thiazole derivative.
Formation of the Carboxamide Group: The final step involves the conversion of the ester to the carboxamide using an aminating agent like ammonia or primary amine under controlled pH conditions.
Industrial Production Methods: In industrial settings, the production methods are often scaled up and optimized for cost and efficiency. This may involve using high-yield catalysts, continuous flow reactors, and automated systems to ensure consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions: N-[2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethyl]oxirane-2-carboxamide undergoes several types of chemical reactions:
Oxidation: It can be oxidized by agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions, leading to the formation of carboxylic acids or related derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions occur primarily at the trifluoromethyl group and the oxirane ring, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in aqueous or alcoholic media.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions.
Major Products: The major products include carboxylic acids from oxidation, diols from reduction, and various substituted compounds from nucleophilic substitution.
Aplicaciones Científicas De Investigación
Chemistry:
Used as an intermediate in the synthesis of more complex organic molecules.
Serves as a precursor for the development of novel materials with unique properties.
Biology and Medicine:
Investigated for its potential as a pharmaceutical agent due to its bioactive thiazole ring.
Industry:
Used in the manufacture of specialty chemicals and advanced materials.
Serves as a key component in certain agrochemicals and biocides.
Mecanismo De Acción
The compound exerts its effects through various mechanisms:
Molecular Targets: The thiazole ring interacts with specific biological targets, such as enzymes or receptors, altering their activity.
Pathways Involved: It can modulate metabolic pathways by inhibiting or activating key enzymes, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
N-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide: Similar structure without the trifluoromethyl group, leading to different chemical properties.
2-(4-(Trifluoromethyl)phenyl)thiazole: Similar thiazole structure with different substitutions, altering its bioactivity.
N-[2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethyl]oxirane-2-carboxamide stands out due to its distinctive chemical structure, versatile reactivity, and broad range of applications in scientific research and industry. With continued research, its potential in various fields may further unfold, contributing to advancements in chemistry, biology, and medicine.
Propiedades
IUPAC Name |
N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2S/c10-9(11,12)6-4-17-7(14-6)1-2-13-8(15)5-3-16-5/h4-5H,1-3H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKURLBJONPBMNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)NCCC2=NC(=CS2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-isobutyl-1,5-dioxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(1H)-yl)-N-isopropylacetamide](/img/structure/B2521241.png)
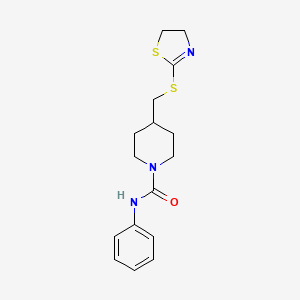
![7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride](/img/structure/B2521244.png)

![N-{3-[5-(4-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2521247.png)
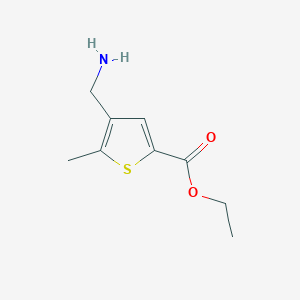
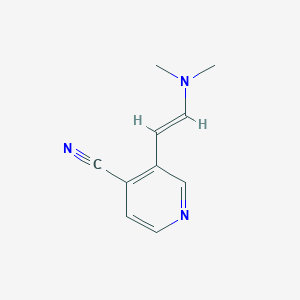
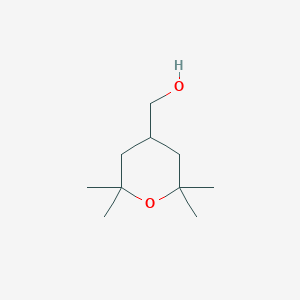
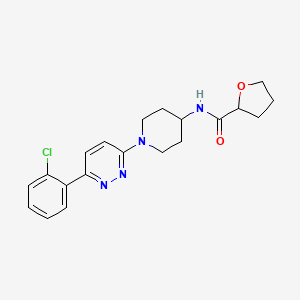
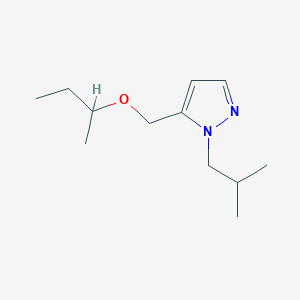
![N-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2521257.png)
![4-tert-butyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2521258.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide](/img/structure/B2521262.png)
![Methyl 3-[5-({[(cyclohexylamino)carbonyl]oxy}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B2521264.png)
